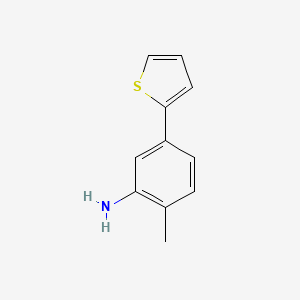

2-Methyl-5-(thiophen-2-YL)aniline

Description

Significance of Heterocyclic Amines in Advanced Organic Synthesis

Heterocyclic amines are organic compounds that feature a ring structure containing at least one nitrogen atom alongside carbon. nih.govbldpharm.com These compounds are fundamental building blocks in organic synthesis due to their versatile reactivity and presence in a vast array of biologically active molecules. iucr.orgsigmaaldrich.com Their basicity, which is influenced by the hybridization of the nitrogen atom's lone pair of electrons, plays a crucial role in their chemical behavior. iucr.orgresearchgate.net For instance, in a pyrrole (B145914) ring, the nitrogen's lone pair is part of the aromatic system, rendering it less basic. sigmaaldrich.comresearchgate.net In contrast, the lone pair on the nitrogen in pyridine (B92270) is more available for protonation. iucr.org This tunable basicity makes heterocyclic amines valuable as catalysts and as key components in the synthesis of pharmaceuticals and other complex organic molecules. researchgate.net The incorporation of heteroatoms like nitrogen can significantly alter a molecule's physicochemical properties, such as solubility and its ability to interact with biological receptors. researchgate.net

The Role of Aniline (B41778) and Thiophene (B33073) Moieties in Molecular Design

The aniline moiety, a benzene (B151609) ring attached to an amino group, and the thiophene moiety, a five-membered aromatic ring containing a sulfur atom, each bring distinct and valuable properties to molecular design. nih.govncert.nic.in

Aniline and its derivatives are crucial intermediates in the synthesis of a wide range of compounds, including dyes and pharmaceuticals. The amino group is a strong activating group in electrophilic aromatic substitution reactions, though this high reactivity sometimes requires modulation, for instance by converting the amine to an amide to allow for more controlled reactions. researchgate.net In materials science, aniline is a key monomer for the production of polyaniline, a conductive polymer. nih.gov

Thiophene is considered a bioisostere of benzene, meaning it can often substitute a benzene ring in a molecule without a significant loss of biological activity. bldpharm.com Thiophene and its derivatives are known for their broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netbldpharm.comontosight.ai This has led to the incorporation of the thiophene nucleus into numerous clinically used drugs. nih.govresearchgate.net In the realm of materials science, the electron-rich nature of the thiophene ring makes it a valuable component in organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). researchgate.net

When combined, the electron-donating nature of the aniline moiety and the electron-accepting potential of the thiophene ring can create donor-acceptor systems. nih.govmdpi.com This electronic interplay is of significant interest for developing new materials with tailored optical and electronic properties, such as those used in solar cells and electrochromic devices. researchgate.netnih.gov

Overview of Research Trajectories for 2-Methyl-5-(thiophen-2-YL)aniline Scaffolds

While extensive research on the specific compound this compound is not widely available in published literature, its structural components suggest several potential avenues of investigation based on studies of related molecules. The synthesis of such thiophene-substituted anilines is often achieved through cross-coupling reactions, with the Suzuki-Miyaura reaction being a common method. researchgate.net

Research into analogous structures provides insight into the potential properties and applications of the this compound scaffold. For instance, studies on other thiophene-aniline derivatives have explored their use in creating conductive polymers. The polymerization of monomers containing both aniline and thiophene units can lead to materials with interesting electronic and optical properties suitable for photovoltaic devices. researchgate.net In some cases, it has been observed that polymerization occurs through the aniline units rather than the thiophene rings. researchgate.net

In the field of medicinal chemistry, derivatives of 2-aminothiophene are being investigated for various therapeutic applications. nih.gov For example, computational and in vitro studies on 2-aminothiophene derivatives have identified promising candidates for anti-leishmanial agents. nih.gov Similarly, other complex thiophene-aniline structures, such as 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)-methylidene]aniline, have been synthesized and their detailed crystal structures have been analyzed, which is a crucial step in understanding their potential interactions with biological targets. iucr.org The investigation of 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives has also yielded compounds with promising in vitro anticancer activity. nih.gov These research trajectories highlight the potential for discovering novel applications for underexplored molecules like this compound.

Compound Data

Below are tables detailing the properties of this compound and a list of other chemical compounds mentioned in this article.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-thiophen-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS/c1-8-4-5-9(7-10(8)12)11-3-2-6-13-11/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEOONGCVUPFTJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methyl 5 Thiophen 2 Yl Aniline and Its Derivatives

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the synthesis of biaryl compounds like 2-Methyl-5-(thiophen-2-yl)aniline.

Suzuki-Miyaura Cross-Coupling Approaches

The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating a carbon-carbon bond between a boronic acid derivative and an organic halide in the presence of a palladium catalyst and a base. This reaction is widely employed for the synthesis of thiophene-aniline structures. For instance, the coupling of an appropriately substituted aniline-derived boronic acid with a thiophene (B33073) halide, or vice-versa, can yield the desired product. rsc.orgyoutube.comntnu.no The reaction's success often depends on the choice of catalyst, base, and solvent system, with modern precatalysts showing high efficiency. ntnu.no A study on the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with various boronic esters demonstrated the reaction's operational simplicity and compatibility with diverse functional groups. rsc.org Micellar synthetic chemistry has also emerged as a green and efficient approach, allowing the Suzuki-Miyaura reaction between thiophene and aniline (B41778) to proceed in water at room temperature with high yields and short reaction times. unimib.itunimib.it

Table 1: Examples of Suzuki-Miyaura Cross-Coupling for Thiophene-Aniline Synthesis

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

| 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/H₂O | 25-76 |

| Unprotected ortho-bromoanilines | Various boronic esters | Not specified | Not specified | Not specified | Not specified |

| Thiophene derivatives | Aniline derivatives | Pd(dtbpf)Cl₂ | Not specified | Water (micellar) | up to 98 |

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, specifically for synthesizing aryl amines from aryl halides or pseudohalides and primary or secondary amines. organic-chemistry.org This method is particularly useful for directly coupling an amine to a thiophene ring or an aniline to a thiophene halide. The choice of a suitable phosphine (B1218219) ligand is crucial for the success of this reaction, with bulky, electron-rich ligands often providing the best results. youtube.com The reaction conditions, including the base and solvent, must be carefully optimized for each specific substrate pair. acs.org Research has shown that the Buchwald-Hartwig coupling can be successfully applied to synthesize di(hetero)arylamines, including those with thiophene and aniline moieties, in moderate to high yields. researchgate.net

Other Metal-Mediated Coupling Protocols

Besides Suzuki-Miyaura and Buchwald-Hartwig reactions, other metal-mediated coupling protocols are also valuable for synthesizing this compound and its derivatives.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide catalyzed by palladium. wikipedia.orgwiley-vch.deorganic-chemistry.org It is a versatile method that tolerates a wide range of functional groups. wikipedia.org The reaction mechanism typically involves oxidative addition, transmetalation, and reductive elimination steps. wiley-vch.de

Hiyama Coupling: This is a palladium-catalyzed cross-coupling reaction between organosilanes and organic halides. organic-chemistry.orgwikipedia.org A key feature of the Hiyama coupling is the activation of the organosilane with a fluoride (B91410) source or a base. organic-chemistry.org This reaction has been applied to the synthesis of various complex molecules, including those containing thiophene rings. mdpi.comresearchgate.net Copper-promoted Hiyama cross-coupling has also been developed for specific applications. frontiersin.org

Condensation Reactions for Formation of Aniline-Thiophene Linkages

Condensation reactions provide an alternative route to the formation of the thiophene ring in aniline-thiophene compounds. The Gewald reaction is a prominent example, involving the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to form a polysubstituted 2-aminothiophene. umich.eduwikipedia.orgresearchgate.netorganic-chemistry.org This multicomponent reaction is highly versatile due to the ready availability of starting materials and mild reaction conditions. researchgate.net Microwave irradiation has been shown to improve reaction yields and reduce reaction times. wikipedia.org

Multi-Step Organic Synthesis Pathways for Functionalized Derivatives

The synthesis of functionalized derivatives of this compound often requires multi-step pathways. These synthetic sequences can involve a combination of the aforementioned coupling and condensation reactions, along with other standard organic transformations. For example, a palladium-catalyzed direct arylation of free NH₂ substituted thiophene derivatives has been developed, which inhibits the competing amination reaction. researchgate.net Furthermore, palladium-catalyzed annulation of substituted o-haloanilines and aldehydes provides a modular synthesis of highly functionalized indoles, which can be precursors to complex thiophene-containing structures. nih.gov The synthesis of novel thiophenes bearing various biologically active moieties like aniline, aminopyridine, and others has been explored to discover new cytotoxic agents. nih.gov

Modern and Sustainable Synthetic Techniques

Modern synthetic chemistry is increasingly focused on developing sustainable and efficient methodologies. In the context of this compound synthesis, several innovative techniques are being explored.

Flow Chemistry: This approach involves performing chemical reactions in a continuous flowing stream rather than in a batch reactor. Flow chemistry offers benefits such as improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. thieme.de

Photocatalysis: Visible-light-mediated energy transfer photocatalysis has emerged as a powerful tool for various organic transformations under mild conditions. acs.org This technique has been applied to the dearomative cycloaddition of thiophene derivatives. acs.orgacs.org Photocatalytic oxidative desulfurization of thiophene using nanocomposites has also been investigated. mdpi.com Furthermore, thiophene-embedded conjugated microporous polymers have shown excellent photocatalytic activity in the synthesis of other organic molecules. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions. Unlike conventional heating methods that rely on conduction and convection, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This technology has been successfully applied to accelerate a wide range of organic transformations, including nucleophilic aromatic substitution reactions, which are key to synthesizing substituted anilines. nih.gov

The application of microwave irradiation can dramatically shorten reaction times, often from hours to mere minutes, while simultaneously improving product yields. clockss.org This efficiency is particularly valuable in the synthesis of complex molecules and for the construction of chemical libraries for drug discovery. clockss.orgnih.gov For instance, the synthesis of heterocyclic compounds, such as thiazole (B1198619) and thiazolopyrimidine derivatives, has been significantly optimized using microwave heating. clockss.orgnih.gov

A notable application of this technology is in the catalyst-free synthesis of anilines from activated aryl halides. nih.gov In a novel approach, microwave-assisted nucleophilic aromatic substitution reactions have been developed that proceed without the need for transition metals, ligands, or organic solvents, representing a significant advancement in eco-friendly synthesis. nih.gov This method has been used to produce various aniline derivatives, including those with thiophene substituents, demonstrating its potential for the synthesis of compounds like this compound.

Research Findings:

A study reported a high-yielding, microwave-assisted method for the synthesis of anilines and phenols. The reaction between an activated aryl halide and a nucleophile was completed in a short duration under microwave irradiation without any catalyst or organic solvent. nih.gov For example, the synthesis of 2-nitro-4-(thiophen-2-yl)aniline, a structurally related compound, was achieved in 99% yield. nih.gov

Table 1: Microwave-Assisted Synthesis of a Thiophene-Substituted Aniline Derivative nih.gov

| Product | Starting Materials | Conditions | Yield |

|---|

This table illustrates the high efficiency of microwave-assisted synthesis for producing aniline derivatives containing a thiophene moiety.

The use of microwave heating in this context not only accelerates the reaction but also promotes a greener chemical process by eliminating the need for potentially toxic and difficult-to-remove metal catalysts and organic solvents. nih.gov

Solvent-Free Reaction Conditions

Solvent-free synthesis, or solid-state reaction, is a green chemistry approach that aims to eliminate the use of volatile organic solvents. Solvents are a major contributor to chemical waste, and their elimination reduces environmental impact, lowers costs, and simplifies product purification. nih.govnih.gov Reactions are typically conducted by heating a mixture of the neat reactants, sometimes with the aid of a catalyst. nih.gov

This methodology has been successfully employed for various organic reactions, including the synthesis of triarylmethanes via Friedel-Crafts reactions and the preparation of 2-anilino nicotinic acids. nih.govnih.gov In many cases, performing reactions under solvent-free conditions not only offers environmental benefits but can also lead to higher yields and shorter reaction times compared to solvent-based systems. nih.gov

The combination of solvent-free conditions with microwave irradiation represents a particularly powerful and eco-friendly synthetic strategy. nih.govresearchgate.net This combined approach leverages the rapid heating of microwaves and the waste reduction of solvent-free reactions.

Research Findings:

A catalyst- and solvent-free method for synthesizing anilines has been developed, which is highly relevant for the production of this compound. nih.gov By simply heating a mixture of an activated aryl halide and a nucleophile under microwave irradiation, a range of substituted anilines can be produced in high yields. nih.gov This approach completely avoids the use of organic solvents, making the work-up procedure significantly simpler and more environmentally friendly. nih.gov

Table 2: Comparison of Solvent-Free vs. Conventional Synthesis

| Method | Key Features | Advantages | Representative Yield nih.gov |

|---|---|---|---|

| Solvent-Free Microwave Synthesis | No organic solvent, Microwave heating | Reduced waste, Short reaction time, High yield, Energy efficient | 99% |

| Conventional Synthesis | Organic solvent (e.g., DMF, DMSO), Conventional heating | Established procedures | High solvent waste, Longer reaction times, Often requires catalyst |

This table highlights the advantages of adopting solvent-free conditions, particularly when coupled with microwave assistance, for the synthesis of substituted anilines.

This operationally simple and green procedure demonstrates that important pharmaceutical building blocks can be synthesized efficiently without relying on traditional, solvent-heavy methods. nih.govnih.gov

Reactivity Patterns and Derivatization Strategies for 2 Methyl 5 Thiophen 2 Yl Aniline

Electrophilic Aromatic Substitution on Aromatic and Heteroaromatic Rings

The structure of 2-Methyl-5-(thiophen-2-yl)aniline presents two key rings for electrophilic aromatic substitution: the substituted aniline (B41778) ring and the thiophene (B33073) ring. The aniline moiety, with its electron-donating amine (-NH2) and methyl (-CH3) groups, is highly activated. These groups are ortho-, para-directing. The amine group is a stronger activating group than the methyl group. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the amine group.

The thiophene ring is also susceptible to electrophilic substitution, generally at the C5 position (alpha to the sulfur atom) if available, due to the stabilizing effect of the sulfur atom on the intermediate carbocation. However, in this compound, the thiophene is already substituted at the C2 and C5 positions.

Nucleophilic Reactivity at the Aniline Nitrogen

The nitrogen atom of the aniline group in this compound possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity is central to many of its reactions, including alkylation, acylation, and the formation of imines. The reactivity of this nitrogen can be influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating methyl group enhances the nucleophilicity of the amine, while the thiophene group's effect is more complex, potentially involving both inductive and resonance effects. The susceptibility of related thiophene compounds to react with nucleophiles like aniline has been noted in kinetic studies. rsc.org

Amine Group Functionalization via Acylation and Alkylation

The primary amine of this compound is readily functionalized through acylation and alkylation reactions.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will form the corresponding amide. This is a common strategy to protect the amine group or to introduce new functional moieties.

Alkylation: The amine can be alkylated using alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono-, di-, and even tri-alkylated products. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for mono-alkylation. The hydroaminoalkylation of amines with alkenes is another atom-economic method for amine functionalization. researchgate.net

Oxidation and Reduction Pathways of the Core Structure

The core structure of this compound has several sites susceptible to oxidation and reduction.

Oxidation: The aniline moiety is sensitive to oxidation, which can lead to the formation of a variety of products, including colored polymeric materials. The thiophene ring can also be oxidized, potentially leading to the formation of sulfoxides or sulfones under strong oxidizing conditions.

Reduction: The aromatic rings are generally resistant to reduction under standard catalytic hydrogenation conditions. However, under more forcing conditions (high pressure and temperature, or using specific catalysts like rhodium on carbon), the benzene (B151609) ring can be reduced to a cyclohexane. The thiophene ring can also be reduced, though this often requires harsh conditions and can lead to ring opening.

Complex Molecule Construction

The reactivity of this compound makes it a valuable building block for the synthesis of more complex molecules, including Schiff bases and metal-ligand complexes.

Formation of Schiff Bases and Imines

The reaction of the primary amine group of this compound with aldehydes or ketones results in the formation of Schiff bases (or imines). nih.govnih.gov This condensation reaction typically occurs under reflux in a suitable solvent like ethanol (B145695) and is often acid-catalyzed. nih.gov The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the dehydration of the resulting carbinolamine intermediate to form the C=N double bond. eijppr.com

The formation of Schiff bases is a versatile method for creating new compounds with diverse applications. For instance, Schiff bases derived from substituted anilines and thiophene aldehydes are studied for their potential biological activities. nih.govontosight.ai The electronic properties of the aniline and the aldehyde can influence the rate of reaction and the stability of the resulting imine. eijppr.com

Table 1: Examples of Schiff Base Formation with Aniline Derivatives

| Aniline Derivative | Aldehyde/Ketone | Resulting Schiff Base | Reference |

|---|---|---|---|

| 2-Methyl-3-nitroaniline | 5-Nitrothiophene-2-carbaldehyde | 2-Methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline | nih.gov |

| 2-Ethylaniline | 5-Nitro-2-thiophene-carboxaldehyde | 2-Ethyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline | nih.gov |

| o-Anisidine | 5-Nitro-2-thiophene-carboxaldehyde | (Z)-2-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline | nih.gov |

Ligand Formation for Metal Complexation

Schiff bases derived from this compound are excellent ligands for the formation of metal complexes. nih.gov The imine nitrogen and potentially other heteroatoms (like the thiophene sulfur or other substituents on the aromatic rings) can coordinate to a central metal ion. These metal complexes have been a subject of significant research due to their interesting structural, spectral, and magnetic properties, as well as their potential applications in catalysis and materials science. nih.gov

The synthesis of these complexes typically involves reacting the Schiff base ligand with a metal salt in a suitable solvent. nih.gov The resulting coordination geometry and the stability of the complex depend on the nature of the metal ion, the ligand, and the reaction conditions. For example, distorted tetrahedral geometries have been observed for Zn(II) and Cd(II) complexes with thiophene-derived Schiff base ligands. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Methyl-3-nitroaniline |

| 5-Nitrothiophene-2-carbaldehyde |

| 2-Methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline |

| 2-Ethylaniline |

| 5-Nitro-2-thiophene-carboxaldehyde |

| 2-Ethyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline |

| o-Anisidine |

| (Z)-2-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline |

| 2-Amino-5-nitroaniline |

| Thiophene-2-carbaldehyde |

| 2-Amino-5-nitro-N-[(E)-thiophen-2-ylmethylidene]aniline |

| (E)-N1,N1-diethyl-N2-(thiophen-2-ylmethylene)ethane-1,2-diamine |

| Benzhydrazide |

| N-(1H-pyrrol-1-yl)amide |

| Semicarbazide |

| 4-(Thiophen-2-yl)aniline |

| 2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline |

| 2,5-Dimethyl-N-(thiophen-2-ylmethyl)aniline |

| 5-Methyl-N-(2-(thiophen-2-yl)ethyl)hexan-2-amine |

| 2-(5-{[(1,3-thiazol-2-yl)amino]methyl}thiophen-2-yl)acetic acid |

| 2-methyl-5-(pyridin-2-yl)aniline |

Heterocyclic Ring Annulation and Fusion Reactions for this compound

The structural motif of this compound, which features both a reactive aniline and a thiophene ring, presents a versatile platform for the construction of a variety of fused heterocyclic systems. The presence of the amino group on the benzene ring and the sulfur-containing thiophene ring allows for a range of annulation and fusion reactions, leading to the formation of novel polycyclic aromatic compounds with potential applications in medicinal chemistry and materials science. The regioselectivity of these reactions is influenced by the electronic and steric effects of the methyl and thiophenyl substituents.

Annulation Reactions on the Aniline Moiety

The aniline portion of this compound is a key site for classic heterocyclic ring-forming reactions, leading primarily to the synthesis of quinoline (B57606) and isoquinoline (B145761) derivatives.

Quinoline Synthesis:

Several named reactions can be employed to construct a quinoline ring fused to the benzene ring of the target molecule. The substitution pattern of the resulting quinoline is dictated by the specific reaction and the nature of the coreactants.

Skraup and Doebner-von Miller Reactions: The Skraup reaction, which utilizes glycerol, sulfuric acid, and an oxidizing agent, and the related Doebner-von Miller reaction, using α,β-unsaturated carbonyl compounds, are expected to yield a thieno[3,2-g]quinoline or a thieno[2,3-h]quinoline derivative. organicreactions.orgwikipedia.orgresearchgate.net The cyclization is an electrophilic substitution on the activated aniline ring. The electron-donating methyl group and the thiophene ring (generally considered electron-donating) will activate the positions ortho and para to the amino group. Given the substitution pattern of this compound, the cyclization is anticipated to occur at the C-6 position, leading to a linearly fused quinoline. The regioselectivity is influenced by both electronic and steric factors. researchgate.netnih.gov

| Reaction | Reagents | Expected Product(s) | Notes |

| Skraup Reaction | Glycerol, H₂SO₄, Oxidizing agent (e.g., nitrobenzene) | Thieno-fused quinoline | Reaction can be vigorous; requires careful temperature control. |

| Doebner-von Miller Reaction | α,β-Unsaturated aldehyde or ketone, Acid | Substituted thieno-fused quinoline | Offers more control over the substitution pattern of the newly formed ring compared to the Skraup reaction. |

Table 1: Quinoline Synthesis via Skraup and Doebner-von Miller Reactions

Combes Synthesis: The Combes synthesis involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst. wikipedia.orgwikipedia.org With this compound, this reaction would likely proceed via the formation of an enamine intermediate followed by intramolecular electrophilic cyclization. The regioselectivity of the cyclization onto the substituted benzene ring will determine the final product. wikipedia.org

| β-Diketone | Catalyst | Expected Product |

| Acetylacetone | H₂SO₄ | Dimethyl-thieno-fused quinoline |

| Benzoylacetone | Polyphosphoric acid (PPA) | Methyl, Phenyl-thieno-fused quinoline |

Table 2: Representative Examples of the Combes Quinoline Synthesis

Friedländer Annulation: The Friedländer synthesis offers a convergent route to quinolines by reacting an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.govwikipedia.orgorganic-chemistry.org While this compound itself is not an o-aminoaryl ketone, it could be chemically modified to introduce a carbonyl group ortho to the amine, making it a suitable substrate for the Friedländer reaction. The regiochemical outcome of the subsequent cyclization would depend on the specific reactants used. researchgate.net

Tetrahydroisoquinoline Synthesis (Pictet-Spengler Reaction):

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. wikipedia.orgnumberanalytics.com To utilize this compound in a Pictet-Spengler reaction, it would first need to be converted to the corresponding β-(2-methyl-5-(thiophen-2-yl)phenyl)ethylamine. Subsequent reaction with an aldehyde would lead to the formation of a substituted tetrahydroisoquinoline. The cyclization is expected to occur at the position ortho to the ethylamine (B1201723) substituent, which is activated by the alkyl and thiophenyl groups. nih.govmdpi.com

| Aldehyde/Ketone | Acid Catalyst | Expected Product |

| Formaldehyde | HCl, TFA | Tetrahydro-thieno-fused isoquinoline |

| Acetaldehyde | H₂SO₄ | Methyl-substituted tetrahydro-thieno-fused isoquinoline |

Table 3: Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis

Annulation Reactions on the Thiophene Moiety

The thiophene ring in this compound can also participate in annulation reactions, leading to the formation of thieno-fused heterocyclic systems. The amino group on the attached benzene ring will influence the reactivity of the thiophene ring.

Thieno[c]pyridine Synthesis:

The construction of a pyridine (B92270) ring fused to the thiophene ring can be achieved through various synthetic strategies. One common approach is the Gewald reaction, which typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to form a 2-aminothiophene. researchgate.netsemanticscholar.orgnih.govwikipedia.orgorganic-chemistry.org While the target compound already contains a thiophene ring, related methodologies can be adapted to build a pyridine ring onto it. For instance, functionalization of the thiophene ring at the 3-position with a suitable group, followed by reaction with a 1,3-dicarbonyl compound or its equivalent, can lead to the formation of a thieno[3,2-c]pyridine (B143518) derivative. google.com

Thieno[b]pyridine Synthesis:

The synthesis of thieno[2,3-b]pyridines can be accomplished by constructing a pyridine ring onto a pre-existing thiophene. nih.govmdpi.comut.ac.ir This can be achieved by reacting a functionalized 2-aminothiophene with various reagents. For example, a 2-aminothiophene derivative can react with a 1,3-dicarbonyl compound or a β-ketoester to afford a thieno[2,3-b]pyridine. The substitution pattern on the newly formed pyridine ring can be controlled by the choice of the carbonyl compound.

| Reagent | Conditions | Expected Product |

| 1,3-Diketone | Acid or base catalysis | Substituted thieno[2,3-b]pyridine |

| β-Ketoester | Thermal, acid or base catalysis | Thieno[2,3-b]pyridinone derivative |

| Malononitrile | Base catalysis | Aminocyanothieno[2,3-b]pyridine |

Table 4: General Strategies for the Synthesis of Thieno[2,3-b]pyridines

The dual reactivity of this compound makes it a valuable building block for the synthesis of a diverse range of fused heterocyclic compounds. The choice of reaction conditions and coreactants allows for the selective annulation on either the aniline or the thiophene moiety, providing access to novel molecular scaffolds of scientific interest.

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 5 Thiophen 2 Yl Aniline Analogues

X-ray Crystallography and Single-Crystal Diffraction Analysis

X-ray crystallography is a definitive method for determining the solid-state structure of crystalline compounds. Analysis of analogues of 2-Methyl-5-(thiophen-2-YL)aniline reveals detailed information about their molecular geometry and the non-covalent interactions that govern their crystal packing.

The conformation of biaryl systems like this compound is largely defined by the dihedral angle between the planes of the aromatic rings. This angle is a result of the balance between conjugative effects, which favor planarity, and steric hindrance, which encourages a twisted conformation. nih.gov

In a closely related analogue, 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, single-crystal X-ray diffraction analysis shows that the aniline (B41778) and thiophene (B33073) rings are not coplanar. nih.govresearchgate.netiucr.orgamasya.edu.tr The molecule adopts a twisted conformation, with the dihedral angle between the mean planes of the benzene (B151609) and thiophene rings measured to be 23.16 (7)°. nih.govresearchgate.netiucr.orgamasya.edu.tr This deviation from planarity is significant and is attributed to the influence of crystal packing forces and steric repulsion between the rings. nih.govresearchgate.net For other thiophene-aniline type structures, dihedral angles can vary widely depending on the substitution pattern and the nature of the linker between the rings, with some derivatives exhibiting near-orthogonal arrangements. nih.gov The specific conformation adopted in the solid state has a direct impact on the molecule's electronic properties and its ability to engage in intermolecular interactions.

The crystal packing of thiophene-aniline derivatives is stabilized by a network of intermolecular interactions. In the crystal structure of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, molecules are linked into chains by C—H⋯O hydrogen bonds. nih.goviucr.orgamasya.edu.tr Additionally, weak π–π stacking interactions provide further stabilization to the crystal lattice. nih.govresearchgate.netiucr.org

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like normalized contact distance (dnorm) onto the surface, regions of close intermolecular contact can be identified. nih.govresearchgate.net For the analogue 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, this analysis confirms the importance of hydrogen bonding and other weak contacts in establishing the crystal packing. nih.goviucr.org

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. The analysis reveals that the crystal packing is dominated by O⋯H/H⋯O contacts, which contribute 39% of all interactions. nih.goviucr.org This is followed by H⋯H contacts at 21.3%. nih.goviucr.org Other significant contacts include S⋯H (5.9%), C⋯N (5.8%), and C⋯H (5.4%). nih.goviucr.org This quantitative breakdown highlights that H-atom contacts are the most crucial in the supramolecular assembly. nih.gov

Table 1: Quantitative Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Thiophene-Aniline Analogue nih.goviucr.org

| Contact Type | Contribution (%) |

| O···H / H···O | 39.0 |

| H···H | 21.3 |

| S···H / H···S | 5.9 |

| C···N / N···C | 5.8 |

| C···H / H···C | 5.4 |

| Other | 22.6 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. researchgate.netrsc.org

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the methyl group, the aniline ring, the thiophene ring, and the amine group. Based on data from analogous structures, the chemical shifts can be predicted. chemicalbook.comchemicalbook.comsigmaaldrich.com

The protons on the aromatic rings (aniline and thiophene) would typically appear in the downfield region, approximately between 6.5 and 7.5 ppm, due to the deshielding effect of the ring currents. amazonaws.com The signal for the amine (NH₂) protons is often broad and its chemical shift can vary depending on solvent and concentration, but it is typically found in the range of 3.5 to 4.5 ppm. amazonaws.com The methyl (CH₃) group protons, being attached to the aniline ring, would give rise to a sharp singlet further upfield, generally around 2.0 to 2.5 ppm. chemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound Based on Analogues

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (Aniline & Thiophene) | 6.5 - 7.5 | Multiplet (m) |

| Amine-H (-NH₂) | 3.5 - 4.5 | Broad Singlet (br s) |

| Methyl-H (-CH₃) | 2.0 - 2.5 | Singlet (s) |

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. For this compound, signals for the carbons in the aniline and thiophene rings are expected in the aromatic region of the spectrum, typically between 110 and 150 ppm. amazonaws.comchemicalbook.com

The carbon atom attached to the nitrogen (C-N) of the aniline ring is expected to be significantly deshielded, appearing around 145-150 ppm. amazonaws.com The carbon atom of the thiophene ring bonded to the aniline ring (C-C) would also be in the downfield region. The remaining aromatic carbons would resonate at slightly higher fields. The carbon of the methyl (CH₃) group is aliphatic and would therefore appear much further upfield, typically in the range of 15 to 20 ppm. amazonaws.com

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Based on Analogues

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-N (Aniline) | 145 - 150 |

| Aromatic C (Aniline & Thiophene) | 110 - 145 |

| Methyl C (-CH₃) | 15 - 20 |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy provides profound insights into the molecular structure of this compound analogues by identifying the characteristic vibrational modes of their functional groups. The analysis of Fourier Transform Infrared (FT-IR) and Raman spectra allows for the assignment of specific stretching, bending, and deformation vibrations, confirming the presence of the aniline, methyl, and thiophene moieties.

The aromatic nature of both the aniline and thiophene rings results in a series of characteristic bands. The C-H stretching vibrations of the aromatic rings are typically observed in the region of 3100–3000 cm⁻¹. primescholars.com For heteroaromatic compounds like thiophene, these C-H stretching modes can be computed to be in a similar range of 3117-3080 cm⁻¹. scialert.net The aniline N-H stretching vibrations are also prominent, typically appearing as one or two bands in the 3500-3300 cm⁻¹ region, depending on the degree of hydrogen bonding.

The vibrations of the thiophene ring are a key feature. The C=C stretching vibrations within the thiophene ring are expected around 1532-1347 cm⁻¹. iosrjournals.org Specifically, for 2-substituted thiophenes, these bands are often observed in the ranges of 1514-1532 cm⁻¹, 1430-1454 cm⁻¹, and 1347-1367 cm⁻¹. iosrjournals.org The C-S stretching vibration within the thiophene ring is another important diagnostic peak, typically found in the region of 852-637 cm⁻¹. scialert.netiosrjournals.org

The aniline ring also contributes significantly to the spectra. Aromatic C=C stretching vibrations from the benzene ring are expected in the 1610-1500 cm⁻¹ range. nih.govmdpi.com The substitution pattern on the benzene ring can be inferred from C-H out-of-plane bending vibrations in the 1000-750 cm⁻¹ region. primescholars.com For instance, meta-substituted benzene rings can show peaks around 695 cm⁻¹. nih.govmdpi.com

The methyl group attached to the aniline ring gives rise to characteristic vibrations. The asymmetric and symmetric C-H stretching modes of the methyl group are expected around 2927 cm⁻¹ and 2888 cm⁻¹, respectively. nih.gov The C-CH₃ stretching vibration is typically observed near 1296 cm⁻¹. niscpr.res.in

A summary of the expected characteristic vibrational frequencies for this compound is presented in the table below, based on data from analogous compounds.

Interactive Table: Characteristic FT-IR and Raman Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Ring/Group | Reference |

| N-H Stretching | 3500-3300 | Aniline | capes.gov.br |

| Aromatic C-H Stretching | 3100-3000 | Aniline, Thiophene | primescholars.comscialert.net |

| Methyl C-H Stretching | 2927, 2888 | Methyl | nih.gov |

| C=C Stretching | 1610, 1500 | Aniline | nih.govmdpi.com |

| C=C Stretching | 1532-1347 | Thiophene | iosrjournals.org |

| C-N Stretching | 1340-1250 | Aniline | capes.gov.br |

| C-CH₃ Stretching | ~1296 | Methyl | niscpr.res.in |

| C-H In-plane Bending | 1300-1000 | Aniline, Thiophene | primescholars.comiosrjournals.org |

| C-S Stretching | 852-637 | Thiophene | scialert.netiosrjournals.org |

| C-H Out-of-plane Bending | 1000-750 | Aniline, Thiophene | primescholars.com |

The combined analysis of FT-IR and Raman spectra provides a comprehensive vibrational assignment, confirming the molecular structure of this compound and its analogues. The precise peak positions and intensities can be influenced by intermolecular interactions in the solid state.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) further provides the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental formula.

For this compound (C₁₁H₁₁NS), the nominal molecular weight is 189.28 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) is expected at m/z 189 due to the stability of the aromatic systems. libretexts.org The odd molecular weight is consistent with the nitrogen rule for compounds containing a single nitrogen atom. libretexts.org

The fragmentation of the molecular ion is directed by the functional groups present. Key fragmentation pathways for aromatic amines and thiophene derivatives include:

α-Cleavage: Cleavage of the bond beta to the thiophene ring or the aniline ring can occur.

Loss of Small Molecules/Radicals: The molecular ion can undergo fragmentation by losing small, stable neutral molecules or radicals. For instance, the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion would result in a fragment ion at m/z 174.

Ring Fragmentation: Both the thiophene and aniline rings can undergo fragmentation, although this is less common for stable aromatic rings. The thiophene ring may lose a thioformyl (B1219250) radical (•CHS) or ethylene (B1197577) (C₂H₂).

McLafferty Rearrangement: While more common in compounds with longer alkyl chains and a carbonyl group, rearrangements can occur. whitman.edu

The fragmentation of related compounds provides insight into the expected pattern. For example, the fragmentation of ketamine analogues, which also contain an amine and an aromatic ring, often involves α-cleavage. nih.gov Studies on 2-thiophenesulfonyl derivatives show that fragmentation patterns can be complex, involving rearrangements. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition. For this compound, the calculated exact mass of the molecular ion [M+H]⁺ (C₁₁H₁₂NS⁺) would be precisely measured and compared to the theoretical value, providing strong evidence for the chemical formula. For instance, in the analysis of other aniline derivatives like 2-Methyl-6-nitro aniline, HRMS is used to confirm the identity of impurities with high certainty. japsonline.com

Interactive Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes | Reference |

| 189 | [M]⁺ | [C₁₁H₁₁NS]⁺ | Molecular Ion | libretexts.org |

| 174 | [M - CH₃]⁺ | [C₁₀H₈NS]⁺ | Loss of a methyl radical | libretexts.orgchemguide.co.uk |

| 161 | [M - C₂H₄]⁺ | [C₉H₇NS]⁺ | Possible loss of ethylene from thiophene ring | nih.gov |

| 146 | [M - CH₃ - C₂H₄]⁺ | [C₈H₅NS]⁺ | Subsequent loss from the m/z 174 fragment | nih.gov |

| 91 | [C₆H₅N]⁺ | [C₆H₅N]⁺ | Fragment corresponding to the aniline moiety | libretexts.org |

The combination of MS and HRMS provides a powerful tool for the structural confirmation of this compound and for the identification of related impurities or degradation products in a sample.

Computational and Theoretical Investigations of 2 Methyl 5 Thiophen 2 Yl Aniline Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic properties of molecules. dntb.gov.ua By calculating the electron density, DFT methods can accurately predict a molecule's geometry, energy, and various reactivity descriptors. For 2-Methyl-5-(thiophen-2-YL)aniline, DFT calculations, often employing functionals like B3LYP, provide a detailed picture of its electronic behavior. scispace.com

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. mdpi.com

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

| Note: The data in this table is representative of a substituted thiophene-aniline system and is intended for illustrative purposes only, as specific computational data for this compound is not available in the cited sources. |

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. mdpi.com

Ionization Energy (I): The energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule, approximated as A ≈ -ELUMO.

Electrophilicity Index (ω): This index, calculated as ω = (μ)2 / (2η), where μ is the electronic chemical potential and η is the chemical hardness, measures the propensity of a species to accept electrons. mdpi.com

These descriptors are instrumental in predicting the behavior of this compound in chemical reactions.

| Reactivity Descriptor | Formula | Significance |

| Ionization Energy (I) | I ≈ -EHOMO | Indicates the ease of electron donation. |

| Electron Affinity (A) | A ≈ -ELUMO | Indicates the ease of electron acceptance. |

| Electrophilicity Index (ω) | ω = (μ)2 / (2η) | Measures the overall electrophilic nature of the molecule. |

Chemical hardness (η) and softness (S) are concepts that further elaborate on a molecule's reactivity and stability. researchgate.net

Chemical Hardness (η): Defined as η = (I - A) / 2, it represents the resistance of a molecule to change its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), "soft" molecules have a small HOMO-LUMO gap and are more polarizable and reactive. researchgate.net

The analysis of these parameters for this compound would reveal its stability profile and its tendency to participate in chemical reactions. Generally, aromatic compounds like this possess a moderate degree of hardness.

Molecular Dynamics and Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule over time. elifesciences.org For a flexible molecule like this compound, which has a rotatable bond between the aniline (B41778) and thiophene (B33073) rings, MD simulations can reveal the different accessible conformations and their relative energies. elifesciences.org This understanding of the molecule's dynamic behavior is crucial for predicting its interactions with other molecules, such as in biological systems or materials science applications. The simulations can map out the energy landscape, identifying the most stable low-energy conformations and the energy barriers between them.

Quantum Chemical Prediction of Spectroscopic Parameters

Quantum chemical methods, particularly time-dependent DFT (TD-DFT), can be employed to predict various spectroscopic parameters. researchgate.net This includes forecasting the ultraviolet-visible (UV-Vis) absorption spectra, which arise from electronic transitions between molecular orbitals. For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax), corresponding to transitions such as the HOMO to LUMO transition. These theoretical predictions are invaluable for interpreting experimental spectroscopic data and confirming the molecular structure.

Analysis of Non-Covalent Interactions via Computational Methods

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a critical role in the structure and function of molecular systems. nih.gov For this compound, the aromatic rings can participate in π-π stacking interactions, and the amine group can act as a hydrogen bond donor. Computational methods like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular interactions within a crystal lattice. nih.govnih.gov This analysis provides insights into the crystal packing and the forces that govern the solid-state structure of the compound.

Advanced Applications in Materials Science and Supramolecular Chemistry

Building Blocks for Organic Semiconductors and Optoelectronic Materials

The fusion of a thiophene (B33073) ring with an aniline (B41778) system in 2-Methyl-5-(thiophen-2-yl)aniline provides an excellent molecular framework for the development of organic semiconductors. Thiophene-based compounds are well-known for their good charge transport properties and environmental stability, making them staples in the field of organic electronics. The incorporation of thiophene into larger conjugated systems is a common strategy for creating materials for Organic Thin-Film Transistors (OTFTs).

Research into related structures, such as those based on 5-(thiophen-2-yl)benzo[b]thiophene, has shown that this motif can lead to solution-processable liquid crystalline organic semiconductors. researchgate.net These materials are advantageous because they can be deposited from solution to form highly ordered thin films, which is crucial for efficient charge transport in a transistor channel. The aniline portion of this compound can further modulate the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to facilitate efficient charge injection and transport. The methyl group provides improved solubility in organic solvents, enhancing its processability for device fabrication without significantly altering the electronic backbone. Therefore, this compound serves as a critical starting material for synthesizing more complex, high-performance organic semiconductors for applications in displays, sensors, and other optoelectronic devices.

Precursors in Polymer Synthesis and Coating Development

Conducting polymers, often called "synthetic metals," have garnered significant interest for their unique combination of polymer processability and metal-like electrical conductivity. nih.gov Polyaniline (PANI) and polythiophene are among the most extensively studied classes of conducting polymers. nih.gov The compound this compound is an ideal monomer precursor for creating novel hybrid polymers that leverage the properties of both parent structures.

Through methods like oxidative polymerization, this compound can be polymerized to form polymers with a repeating thiophene-aniline structure. researchgate.netmdpi.com The presence of the aniline nitrogen allows for polymerization through the aniline unit, a well-established process. nih.gov The properties of the resulting polymer, such as solubility, morphology, and conductivity, can be finely tuned by the thiophene and methyl substituents. nih.gov For instance, studies on similar monomers show that substituents on the aniline ring influence the surface morphology of the final polymer, which can range from heterogeneous hierarchical structures to more uniform spherical ones. nih.gov

Furthermore, thiophene-bearing polymers synthesized from related precursors have demonstrated good thermal stability, withstanding temperatures beyond 250 °C, and possess glass transition temperatures between 50 °C and 100 °C. helsinki.fi These characteristics make polymers derived from this compound suitable for developing specialized coatings, such as anti-corrosion layers, or for use as electron-donor layers in the fabrication of organic solar cells. nih.govresearchgate.net

Components in Chemosensor Development

The development of selective and sensitive chemosensors for detecting environmental pollutants, particularly heavy metal ions, is a critical area of research. Compounds that feature a fluorophore unit linked to an ion-binding site (receptor) are often employed for this purpose. The thiophene ring is known to be a part of many fluorescent molecules. nih.gov The structure of this compound, containing both a potentially fluorescent thiophene core and a nitrogen-containing aniline group that can act as a binding site, makes it a promising candidate for chemosensor design.

Research has successfully demonstrated that related structures incorporating thiophene and other nitrogen-containing heterocycles can act as highly selective "turn-off" or "turn-on" fluorescent sensors. For example, novel chemosensors based on 8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline have been developed for the selective detection of palladium (Pd²⁺) ions with extremely low detection limits in the nanomolar range. rsc.org Similarly, 5-(thiophene-2-yl)oxazole derivatives have been synthesized to act as "turn-on" fluorescent sensors for gallium (Ga³⁺) ions. rsc.org The sensing mechanism in these systems often involves the coordination of the metal ion to the heterocyclic nitrogen, which modulates the internal charge transfer (ICT) process and results in a significant change in fluorescence intensity. rsc.orgrsc.org Given these precedents, this compound can be readily modified or used as a key intermediate to create sophisticated chemosensors for detecting a variety of analytes.

Architectures for Supramolecular Assemblies (e.g., via π-π Stacking)

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent intermolecular forces. One of the most important of these forces is the π-π stacking interaction, which occurs between aromatic rings. These interactions are fundamental in controlling the crystal packing of molecules and the formation of well-defined, higher-order assemblies. mdpi.com The structure of this compound, with its two aromatic systems (the phenyl ring of aniline and the thiophene ring), is primed for creating such assemblies.

Studies on the crystal structures of closely related Schiff bases, formed from the condensation of substituted anilines and thiophene aldehydes, provide insight into the types of interactions that can be expected. These structures are often stabilized by π-π stacking interactions between the benzene (B151609) and thiophene rings of adjacent molecules. nih.govnih.gov These interactions dictate the molecular packing, often stacking the molecules along a crystal axis. nih.gov The strength and geometry of these interactions are influenced by factors such as the dihedral angle between the rings and the presence of other intermolecular forces like C-H···π interactions. nih.govresearchgate.net This self-assembly is crucial for tuning the bulk properties of materials, such as charge mobility in organic semiconductors, where ordered stacking facilitates efficient charge transport. acs.org

The table below summarizes key structural findings from related thiophene-aniline compounds, illustrating the prevalence and characteristics of π-π stacking interactions.

| Compound | Interacting Rings | Centroid-Centroid Distance (Å) | Dihedral Angle (°) | Reference |

| (Z)-3-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline | Benzene and Thiophene | 3.6850 (11) | 43.17 (4) | nih.gov |

| 2-Ethyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline | Benzene and Thiophene | 3.6618 (9) | 36.72 (8) | nih.gov |

These data indicate that the thiophene and aniline moieties in this compound would likely engage in similar π-π stacking, making it a valuable building block for designing crystalline materials and supramolecular assemblies with predictable and functional architectures.

Current Research Challenges and Future Directions

Development of Highly Regioselective and Stereoselective Synthetic Routes

A primary hurdle in the synthesis of substituted thiophene-aniline structures is achieving precise control over the regioselectivity and stereoselectivity of the final product. The development of synthetic routes that can selectively introduce functional groups at specific positions on both the aniline (B41778) and thiophene (B33073) rings is crucial for tailoring the properties of the resulting molecules.

Recent advancements have explored various catalytic systems to address this challenge. For instance, the Suzuki-Miyaura cross-coupling reaction has been a focal point of research for forging the carbon-carbon bond between the thiophene and aniline moieties. unimib.it Scientists are continuously searching for more effective, economical, and environmentally friendly procedures for this transformation. unimib.it One promising approach involves micellar synthesis, which utilizes surfactants to create nanoreactors in aqueous environments, enabling high yields and shorter reaction times even with air-sensitive catalysts. unimib.it

The table below summarizes some of the key findings from recent studies on the synthesis of thiophene-aniline derivatives, highlighting the catalyst, reaction conditions, and yields achieved.

| Reactants | Catalyst | Conditions | Yield | Reference |

| Mono-bromoanilines and thienyl boronic acids | Pd(dtbpf)Cl2 | Micellar (Kolliphor EL), Room Temp, 15-60 min | Up to 96% | unimib.it |

| Aniline boronic acids and bromo-thiophenes | Pd(dtbpf)Cl2 | Micellar (Kolliphor EL), Room Temp | High | unimib.it |

Future efforts in this area will likely focus on the design of novel chiral ligands and catalysts that can induce high levels of stereoselectivity, particularly for the synthesis of atropisomeric thiophene-aniline derivatives which have potential applications in asymmetric catalysis and chiroptical materials. rsc.orgnih.gov

Exploration of Novel Catalytic Transformations Involving the Thiophene-Aniline Moiety

The inherent electronic properties of the thiophene-aniline scaffold make it an intriguing candidate for novel catalytic applications. The electron-rich nature of both the aniline and thiophene rings suggests potential for these molecules to act as ligands for transition metal catalysts or to participate directly in catalytic cycles.

Research is underway to explore the use of 2-Methyl-5-(thiophen-2-yl)aniline and its analogs in various catalytic transformations. One area of interest is in the development of new polymerization techniques. For example, copolymers of aniline and thiophene have been synthesized using atmospheric pressure plasma jets, a method that avoids some of the inefficiencies of traditional chemical or electrochemical polymerization, such as the need for a catalyst and issues with solubility. mdpi.com

Another avenue of exploration is the use of thiophene-aniline derivatives in photocatalysis. Gold nanoclusters have been shown to be effective photocatalysts for reactions like the Fukuyama indole (B1671886) synthesis, and the incorporation of thiophene-containing substrates has been demonstrated. acs.org The unique electronic structure of the thiophene-aniline moiety could be leveraged to design more efficient photocatalytic systems.

Key areas for future research in the catalytic applications of the thiophene-aniline moiety are outlined below:

| Research Area | Potential Application | Key Challenges |

| Polymerization | Conductive polymers, organic electronics | Controlling polymer structure and properties |

| Photocatalysis | Organic synthesis, solar energy conversion | Developing robust and efficient catalysts |

| Asymmetric Catalysis | Chiral synthesis | Designing ligands with high enantioselectivity |

Integration of Advanced Computational Techniques for Predictive Materials Design

The design and discovery of new materials can be significantly accelerated through the use of advanced computational techniques. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the electronic, optical, and structural properties of molecules like this compound before they are synthesized in the lab.

Computational studies can provide valuable insights into:

Molecular Geometry: Predicting the most stable conformation of the molecule.

Electronic Properties: Calculating the HOMO-LUMO gap, which is crucial for applications in organic electronics. researchgate.net

Spectroscopic Properties: Simulating UV-Vis and NMR spectra to aid in experimental characterization.

Reaction Mechanisms: Elucidating the pathways of synthetic and catalytic reactions.

By integrating these computational tools into the research workflow, scientists can screen large libraries of virtual compounds and identify the most promising candidates for specific applications. This predictive approach can save significant time and resources compared to traditional trial-and-error experimental methods. Future work will likely involve the development of more accurate and efficient computational models, as well as the use of machine learning and artificial intelligence to accelerate the materials discovery process.

Design of Next-Generation Thiophene-Aniline Based Functional Materials

The ultimate goal of research into this compound is the development of next-generation functional materials with enhanced performance characteristics. The versatility of the thiophene-aniline scaffold allows for the design of a wide range of materials with tailored properties.

One of the most promising areas of application is in the field of organic electronics. Thiophene-based materials are known for their excellent charge transport properties, and the incorporation of the aniline moiety can further tune the electronic characteristics of the resulting polymers. researchgate.netndsu.edu These materials could be used in a variety of devices, including:

Organic Field-Effect Transistors (OFETs)

Organic Photovoltaics (OPVs) researchgate.net

Organic Light-Emitting Diodes (OLEDs)

The table below highlights some of the potential applications of thiophene-aniline based materials and the key properties that make them suitable for these applications.

| Application | Key Properties |

| Organic Electronics | High charge carrier mobility, tunable band gap, good processability |

| Sensors | High sensitivity and selectivity to specific analytes |

| Catalysis | High catalytic activity, stability, and recyclability |

Future research in this area will focus on the synthesis of novel polymers and small molecules based on the this compound core. By carefully controlling the molecular structure and incorporating different functional groups, scientists aim to create materials with improved performance, stability, and processability for a new generation of advanced technologies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-5-(thiophen-2-yl)aniline, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling). For analogous aniline derivatives, polymerization in acidic aqueous media (1 M HCl) with oxidizing agents like ammonium persulfate is effective . Temperature control (e.g., 1°C for 24 hours) and stoichiometric ratios (monomer-to-oxidizer ratio of 1:2) are critical for yield optimization. Post-synthesis purification involves vacuum filtration, washing with methanol/acetone, and drying under vacuum .

Q. How should researchers characterize the purity and structure of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns (thiophene vs. methyl group positioning).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (calculated: ~203.27 g/mol).

- X-ray Crystallography : For structural confirmation, refine data using SHELXL or visualize anisotropic displacement ellipsoids via WinGX/ORTEP .

- Chromatography : Fast GC or HPLC with surrogate standards (e.g., phenol-d6) ensures purity assessment .

Q. What are the stability considerations for this compound during storage?

- Methodology : The compound is prone to oxidation and photodegradation due to the aniline moiety. Store under inert gas (argon/nitrogen) at –20°C in amber glass vials. Avoid prolonged storage; monitor degradation via periodic TLC or UV-Vis spectroscopy .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

- Methodology : Density functional theory (DFT) using functionals like B3LYP/6-311+G(d,p) can model HOMO-LUMO gaps, charge distribution, and aromaticity. The Colle-Salvetti correlation-energy formula (adapted for local kinetic-energy density) provides accurate correlation energies for such heterocyclic systems . Software like Gaussian or ORCA is recommended. Validate results against experimental UV-Vis and cyclic voltammetry data.

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Methodology : For ambiguous electron density maps (e.g., disordered thiophene rings):

- Use twin refinement in SHELXL with HKLF 5 format.

- Apply restraints (SIMU/DELU) to thermal parameters.

- Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions .

Q. How does the thiophene-aniline conjugate system influence electrochemical behavior in biosensor applications?

- Methodology : The electron-rich thiophene enhances charge transfer, as seen in analogous ferrocene-functionalized anilines for glucose biosensors . Cyclic voltammetry in 0.1 M PBS (pH 7.4) at 100 mV/s reveals redox peaks. Compare with control compounds lacking thiophene to isolate its contribution.

Q. What are the challenges in polymerizing this compound, and how can they be mitigated?

- Methodology : The methyl group sterically hinders polymerization. Optimize by:

- Using organic solvents (dry THF) with perchloric acid as a dopant .

- Adjusting monomer concentration (7 mmol in 25 mL THF) and reaction time (24 hours).

- Characterize conductivity via four-point probe measurements and compare with polyaniline derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.